Physicochemical properties of 2,3-Dihydro-1-benzofuran-7-ylmethylamine
Physicochemical properties of 2,3-Dihydro-1-benzofuran-7-ylmethylamine
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1-benzofuran-7-ylmethylamine
Abstract
Molecular Identity and Structural Elucidation
2,3-Dihydro-1-benzofuran-7-ylmethylamine is a heterocyclic compound featuring a dihydrobenzofuran core substituted with a methylamine group at the 7-position of the benzene ring. The structure combines a hydrophobic bicyclic ether framework with a basic primary amine, suggesting a distinct profile of solubility, basicity, and reactivity.
The core properties, derived from its chemical formula, are fundamental to its identity. While experimental values for properties like density and boiling point are unavailable, we can extrapolate estimations from well-characterized, structurally similar compounds: the parent scaffold, 2,3-dihydro-1-benzofuran[4], and the archetypal primary benzylic amine, benzylamine.[5][6]
| Property | Value / Predicted Value | Basis of Determination |
| IUPAC Name | (2,3-Dihydro-1-benzofuran-7-yl)methanamine | Nomenclature Standard |
| Molecular Formula | C₉H₁₁NO | Elemental Composition |
| Molecular Weight | 149.19 g/mol | Calculation |
| Exact Mass | 149.084064 Da | Calculation |
| CAS Number | Not Found | Database Search |
| Predicted Boiling Point | ~220-240 °C | Extrapolation from Benzylamine (185°C)[6] and 2,3-Dihydro-1-benzofuran (188-189°C)[4], with an increase for the larger structure. |
| Predicted Density | ~1.05-1.15 g/mL | Extrapolation from Benzylamine (0.981 g/mL)[6] and 2,3-Dihydro-1-benzofuran (1.065 g/mL). |
| Predicted logP | ~1.5 - 2.0 | Estimation based on Benzylamine (logP=1.09)[5] and the added hydrophobicity of the dihydrofuran ring. |
Solubility and Basicity Profile
The molecule's structure is amphiphilic. The dihydrobenzofuran moiety is nonpolar and hydrophobic, while the primary benzylic amine group is polar and capable of hydrogen bonding. This duality governs its solubility.
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Aqueous Solubility : The neutral form is expected to have low solubility in water. However, as a primary amine, it will act as a weak base. In acidic aqueous solutions (pH < 7), the amine will be protonated to form an ammonium salt (R-CH₂NH₃⁺), which is ionic and expected to be significantly more water-soluble.
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Organic Solubility : The compound is expected to be soluble in a range of polar organic solvents, such as ethanol, methanol, and DMSO, due to potential hydrogen bonding and dipole-dipole interactions.[7]
The basicity of the amine is a critical parameter, quantified by its pKa value (the pKa of its conjugate acid, R-NH₃⁺). The lone pair of electrons on the nitrogen atom allows it to accept a proton. For primary benzylic amines, the pKa is typically around 9-10. Benzylamine, for instance, has a pKa of 9.34.[6] The electronic effect of the dihydrobenzofuran ring is not expected to drastically alter this value.
Predicted pKa: 9.2 - 9.5
Predicted Spectroscopic Signature
Spectroscopic analysis is essential for structural confirmation. While no empirical spectra are available, a robust prediction can be made based on the functional groups present.
¹H NMR Spectroscopy
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Aromatic Protons (3H): The three protons on the benzene ring (H-4, H-5, H-6) would appear in the aromatic region, likely between δ 6.7-7.2 ppm. Their specific shifts and coupling patterns (doublets, triplets) will depend on their relative positions.
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Dihydrofuran Protons (4H): The two methylene groups of the dihydrofuran ring will appear as two distinct triplets. The protons at C3 (Ar-CH₂-CH₂-O) are expected around δ 3.2-3.4 ppm, while the protons at C2 (Ar-CH₂-CH₂-O) will be further downfield, around δ 4.5-4.7 ppm, due to the deshielding effect of the adjacent oxygen atom.[8]
-
Benzylic Protons (2H): The methylene protons of the -CH₂NH₂ group, being attached to the aromatic ring, would likely appear as a singlet around δ 3.8-4.0 ppm.
-
Amine Protons (2H): The NH₂ protons typically appear as a broad singlet, and their chemical shift is highly variable (δ 1.5-3.5 ppm) depending on solvent, concentration, and temperature.
¹³C NMR Spectroscopy
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Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm). Two of these will be quaternary carbons (C-3a and C-7a).
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Dihydrofuran Carbons (2C): The C3 carbon should appear around δ 28-32 ppm, and the C2 carbon (adjacent to oxygen) further downfield around δ 70-74 ppm.[8]
-
Benzylic Carbon (1C): The carbon of the -CH₂NH₂ group is expected in the range of δ 40-45 ppm.
Infrared (IR) Spectroscopy
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N-H Stretching: A characteristic pair of medium-intensity peaks between 3300-3500 cm⁻¹ for the primary amine (-NH₂).
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C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
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C=C Stretching: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.
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C-O Stretching: A strong signal for the aryl-alkyl ether C-O bond, expected around 1200-1250 cm⁻¹.
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N-H Bending: A scissoring vibration for the primary amine around 1590-1650 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): A clear molecular ion peak at m/z = 149 under electron ionization (EI).
-
Protonated Molecule ([M+H]⁺): A strong signal at m/z = 150 in electrospray ionization (ESI) positive mode.
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Key Fragmentation: The most prominent fragment would likely arise from benzylic cleavage, losing the -NH₂ group to form a stable benzylic carbocation at m/z = 132 or the iminium ion at m/z=30.
Proposed Synthetic Pathway
The synthesis of 2,3-Dihydro-1-benzofuran-7-ylmethylamine can be envisioned from the commercially available 2,3-dihydro-1-benzofuran. A logical and efficient strategy involves the introduction of a functional group handle at the 7-position, which can then be converted to the methylamine moiety. Reductive amination of an aldehyde intermediate is a well-established and high-yielding transformation.
A plausible multi-step synthesis is outlined below:
Caption: Proposed two-step synthesis of the target compound.
Causality of Experimental Choices:
-
Vilsmeier-Haack Formylation: This reaction is a classic and effective method for introducing an aldehyde group onto electron-rich aromatic rings. The ether oxygen of the dihydrobenzofuran ring activates the aromatic system, directing the electrophilic substitution preferably to the ortho and para positions. The 7-position is sterically accessible and electronically favorable.
-
Reductive Amination: This is one of the most efficient methods for converting aldehydes to amines. It proceeds via the in-situ formation of an imine, which is then reduced by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. This one-pot procedure is often high-yielding and avoids the isolation of the intermediate imine.
Protocols for Experimental Characterization
To validate the predicted properties, the following standardized protocols are recommended. These methods are designed to be self-validating and are grounded in fundamental analytical principles.
Protocol: Determination of Aqueous Solubility
This protocol uses the shake-flask method, a gold standard for solubility measurement.
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology:
-
Preparation: To a series of vials, add a precisely weighed amount of the compound (e.g., 5 mg).
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent (e.g., deionized water, 0.1 M HCl, pH 7.4 phosphate buffer) to each vial. Ensure an excess of solid material remains undissolved.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable mobile phase and analyze its concentration using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.
Protocol: Determination of pKa by Potentiometric Titration
This method measures the change in pH of a solution of the compound as a titrant is added, allowing for the direct determination of the pKa.
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4.01, 7.00, 10.01).
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., 50:50 methanol/water) to ensure solubility of both the free base and its salt form.
-
Initial Acidification: Place the solution in a jacketed beaker at constant temperature (25°C) under gentle stirring. Add a standardized solution of HCl (e.g., 0.1 M) until the pH is approximately 2 units below the expected pKa (e.g., pH ~7).
-
Titration: Begin adding a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record both the added volume and the pH.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the point where half of the compound has been neutralized (the midpoint of the flat "buffer region" on the titration curve). This can be precisely determined by finding the inflection point on a derivative plot (d(pH)/dV vs. V).
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,3-Dihydro-1-benzofuran-7-ylmethylamine is not available, its structure as a primary benzylic amine warrants careful handling. Aromatic amines as a class can be toxic and may be absorbed through the skin.[7]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
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First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled or ingested, seek immediate medical attention.
Conclusion
2,3-Dihydro-1-benzofuran-7-ylmethylamine is a compound of interest with predictable physicochemical properties based on its unique chemical architecture. This guide provides a robust framework for its characterization, including calculated core properties, predicted spectroscopic signatures, and a plausible synthetic route. The detailed experimental protocols included herein offer a clear path for researchers to empirically determine its solubility and basicity, which are critical parameters for any application in drug discovery and development. The synthesis and characterization of this and related molecules will continue to be a valuable endeavor for expanding the chemical space of biologically relevant benzofuran derivatives.
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